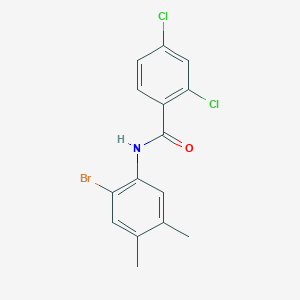

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide

Description

N-(2-Bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is a benzamide derivative featuring a 2,4-dichlorobenzoyl core linked via an amide bond to a substituted aromatic ring. The substituents on the phenyl group include a bromine atom at the 2-position and methyl groups at the 4- and 5-positions.

Properties

IUPAC Name |

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrCl2NO/c1-8-5-12(16)14(6-9(8)2)19-15(20)11-4-3-10(17)7-13(11)18/h3-7H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNBHNTZFJLWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361749 | |

| Record name | N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509113-98-8 | |

| Record name | N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 2-bromo-4,5-dimethylaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, while the benzamide structure can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Halogenation : Bromine (as in the target compound) or chlorine substituents are common, influencing electronic properties and binding to hydrophobic pockets .

- Functional Groups: Hydroxy, acetyl, and aminoethyl groups modulate solubility and biological interactions. For example, the carbamothioyl group in enhances urease inhibition.

- Steric Effects : Bulky substituents like sec-butyl or benzyl may restrict conformational flexibility, impacting target selectivity.

Physicochemical Properties

- Melting Points : Analogs exhibit melting points ranging from 130–132°C to higher values for bulkier derivatives.

- Lipophilicity : Bromine and dimethyl groups in the target compound may increase logP compared to less halogenated analogs like .

- Solubility: Aminoethyl or hydroxy groups (e.g., ) improve aqueous solubility, whereas sec-butyl or benzyl substituents enhance lipid membrane permeability.

Biological Activity

N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide is a compound of significant interest in both organic chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by:

- Bromine at the 2-position of the phenyl ring.

- Chlorine atoms at the 2 and 4 positions of the benzamide moiety.

- Dimethyl groups at the 4 and 5 positions of the phenyl ring.

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form halogen bonds and engage in hydrogen bonding with various molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects. Specifically:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes.

- Protein Binding : Its structure allows it to bind effectively with proteins, influencing their function.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines. Specifically:

- Cell Lines Tested : Studies have utilized various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, disrupting cell division and promoting cell death.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical signaling:

These values indicate that this compound may serve as a lead compound for developing new inhibitors for neurodegenerative diseases.

Case Studies

- In Vitro Cytotoxicity : In a study assessing various benzamide derivatives, this compound was found to have a significant cytotoxic effect on A549 cells with an IC50 value lower than many known anticancer agents.

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds preferentially to the active sites of target enzymes due to its halogen substituents, enhancing its inhibitory potency.

Applications in Research

This compound serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : Used as a precursor in synthesizing more complex organic compounds.

- Pharmaceutical Development : Investigated for potential therapeutic uses against various diseases due to its enzyme inhibition properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide, and how do reaction conditions impact yield?

- Methodology : The compound is synthesized via condensation of 2-bromo-4,5-dimethylaniline with 2,4-dichlorobenzoyl chloride. Critical conditions include:

- Solvent selection : Dry dichloromethane or acetone for acyl chloride reactivity .

- Temperature control : 0–5°C during amine-acylation to minimize side reactions .

- Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete conversion of the aniline derivative .

- Characterization : Confirm purity via HPLC and monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural validation, and how are key functional groups identified?

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl; δ 6.8–7.1 ppm for bromo-dimethylphenyl) and amide NH (δ ~10–11 ppm, exchangeable with D2O) .

- IR spectroscopy : Detect C=O stretch (~1670 cm⁻¹) and NH bend (~1550 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Br or Cl groups) .

Q. What purification strategies optimize isolation of the target compound?

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit differential solubility of halogenated benzamides .

- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement of halogenated benzamides?

- Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered halogen atoms .

- Validation metrics : Cross-check R-factor (<5%), electron density maps, and Hirshfeld surface analysis to resolve steric clashes (e.g., bromine vs. methyl group proximity) .

- Example : In N-(4-acetylphenyl) derivatives, dihedral angles between aromatic rings (~33°) influence packing and stability .

Q. What experimental strategies address contradictions in bioactivity data for enzyme inhibition assays?

- Dose-response validation : Repeat assays with 3–5 biologically independent replicates to assess IC50 reproducibility (e.g., urease inhibition in ) .

- Control compounds : Compare with known inhibitors (e.g., thiourea derivatives) to validate assay conditions .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity at enzyme active sites .

Q. How do electronic and steric effects of substituents influence derivatization reactions?

- Electronic effects : Bromine (σ = +0.44) and chlorine (σ = +0.47) para-directing groups alter electrophilic substitution patterns .

- Steric hindrance : 4,5-Dimethyl groups on the phenyl ring reduce reactivity in Suzuki-Miyaura couplings; use bulky ligands (XPhos) to mitigate .

Q. What strategies prevent decomposition during long-term storage of halogenated benzamides?

- Storage conditions : Argon atmosphere, amber vials at –20°C to minimize photodegradation .

- Stability testing : Monitor via HPLC every 3 months; degradation >5% warrants repurification .

Key Recommendations for Researchers

- Structural verification : Always cross-validate NMR and X-ray data to avoid misassignment (e.g., corrected sulfamide/amide confusion in ) .

- Synthetic scalability : Pilot small-scale reactions (<1 g) before optimizing for larger batches to assess feasibility .

- Data transparency : Publish raw crystallographic data (CIF files) to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.